3',4'-Dimethyl-3-(4-methoxyphenyl)propiophenone
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Overview
Description
3’,4’-Dimethyl-3-(4-methoxyphenyl)propiophenone is an organic compound with the molecular formula C18H20O2 It is known for its unique structure, which includes a propiophenone backbone substituted with dimethyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dimethyl-3-(4-methoxyphenyl)propiophenone typically involves the condensation of appropriate aromatic aldehydes and ketones under acidic or basic conditions. One common method includes the use of Friedel-Crafts acylation, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
3’,4’-Dimethyl-3-(4-methoxyphenyl)propiophenone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
3’,4’-Dimethyl-3-(4-methoxyphenyl)propiophenone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’,4’-Dimethyl-3-(4-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethylphenol: Similar in structure but lacks the propiophenone backbone.
3,4-Dimethoxyphenylpropanone: Similar backbone but different substituents.
4-Methoxypropiophenone: Lacks the dimethyl groups.
Uniqueness
3’,4’-Dimethyl-3-(4-methoxyphenyl)propiophenone is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-13-4-8-16(12-14(13)2)18(19)11-7-15-5-9-17(20-3)10-6-15/h4-6,8-10,12H,7,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBYPHBELWHWLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCC2=CC=C(C=C2)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644277 |
Source
|
Record name | 1-(3,4-Dimethylphenyl)-3-(4-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898775-88-7 |
Source
|
Record name | 1-Propanone, 1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898775-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,4-Dimethylphenyl)-3-(4-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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